molecular formula C9H4BrNO4 B13704104 8-bromo-6-nitro-2H-chromen-2-one

8-bromo-6-nitro-2H-chromen-2-one

Cat. No.: B13704104
M. Wt: 270.04 g/mol
InChI Key: YUQXMVVOXVOUPC-UHFFFAOYSA-N
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Description

8-Bromo-6-nitro-2H-chromen-2-one is a synthetic coumarin derivative characterized by a bromine atom at the 8-position and a nitro group (-NO₂) at the 6-position of the coumarin scaffold. Coumarins are bicyclic aromatic compounds with a lactone ring, widely studied for their diverse biological activities (e.g., anticoagulant, antimicrobial) and photophysical properties. The introduction of electron-withdrawing substituents like bromo and nitro groups significantly alters the compound’s electronic structure, reactivity, and intermolecular interactions, making it a candidate for applications in materials science and medicinal chemistry.

Properties

Molecular Formula

C9H4BrNO4

Molecular Weight

270.04 g/mol

IUPAC Name

8-bromo-6-nitrochromen-2-one

InChI

InChI=1S/C9H4BrNO4/c10-7-4-6(11(13)14)3-5-1-2-8(12)15-9(5)7/h1-4H

InChI Key

YUQXMVVOXVOUPC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=O)OC2=C(C=C(C=C21)[N+](=O)[O-])Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-bromo-6-nitro-2H-chromen-2-one typically involves the bromination and nitration of chromen-2-one derivatives. One common method is the bromination of 6-nitro-2H-chromen-2-one using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .

Industrial Production Methods: Industrial production of 8-bromo-6-nitro-2H-chromen-2-one may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, the purification process may involve recrystallization or chromatography techniques to obtain high-purity 8-bromo-6-nitro-2H-chromen-2-one .

Chemical Reactions Analysis

Types of Reactions: 8-Bromo-6-nitro-2H-chromen-2-one undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or sodium dithionite.

    Oxidation Reactions: The compound can undergo oxidation reactions to form various oxidized derivatives.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

8-Bromo-6-nitro-2H-chromen-2-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of various heterocyclic compounds and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 8-bromo-6-nitro-2H-chromen-2-one is primarily related to its ability to interact with various molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. Additionally, the bromine atom can participate in halogen bonding interactions with biological targets, enhancing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Reactivity :

  • The nitro group in 8-bromo-6-nitro-2H-chromen-2-one increases electrophilicity, making it more reactive toward nucleophiles compared to methyl-substituted analogs (e.g., 8-bromo-6-methyl-2H-chromen-4-one).
  • Bromine enhances halogen bonding, which can direct crystal packing and stabilize supramolecular architectures.

Crystallographic Behavior :

  • Nitro groups participate in hydrogen-bonding networks (e.g., C=O···H-N/O interactions), as observed in related coumarins, while bromine facilitates Br···O/N halogen bonds. Software like SHELXL and ORTEP-3 are critical for refining such structural details.
  • In contrast, methyl groups (e.g., in 8-bromo-6-methyl derivatives) lack strong directional interactions, leading to less predictable packing motifs.

Biological and Material Applications: Nitro-substituted coumarins often exhibit enhanced photostability and fluorescence quenching, useful in optoelectronic materials. Bromine’s heavy-atom effect may also promote intersystem crossing in photodynamic therapies.

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